molecular formula C8H7IO2 B1302012 3-Iodo-2-methylbenzoic acid CAS No. 133232-56-1

3-Iodo-2-methylbenzoic acid

Cat. No.: B1302012
CAS No.: 133232-56-1
M. Wt: 262.04 g/mol
InChI Key: XGNKIHYPOWUMKL-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2. It is characterized by the presence of an iodine atom and a carboxylic acid group attached to a benzene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Scientific Research Applications

3-Iodo-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Iodo-2-methylbenzoic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

3-Iodo-2-methylbenzoic acid may be used in the synthesis of various compounds, such as methyl 2-iodo-3-methylbenzoate . This suggests that it could have potential applications in the development of new chemical reactions and products.

Relevant Papers The relevant papers retrieved do not provide additional information on this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-2-methylbenzoic acid can be synthesized through the iodination of 2-methylbenzoic acid. The reaction typically involves the use of iodine and an oxidizing agent such as periodic acid in the presence of an acid catalyst . The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is protected from light to prevent decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: 3-Iodo-2-methylbenzyl alcohol.

    Oxidation: 3-Iodo-2-carboxybenzoic acid.

Mechanism of Action

The mechanism of action of 3-iodo-2-methylbenzoic acid involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity of the compound. The carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Iodo-3-methylbenzoic acid
  • 3-Iodo-4-methylbenzoic acid
  • 2-Iodo-5-methylbenzoic acid

Comparison: 3-Iodo-2-methylbenzoic acid is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical properties such as melting point and solubility, which can be advantageous in certain applications .

Properties

IUPAC Name

3-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNKIHYPOWUMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370557
Record name 3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133232-56-1
Record name 3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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